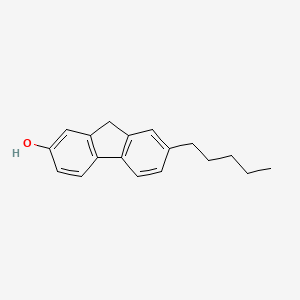

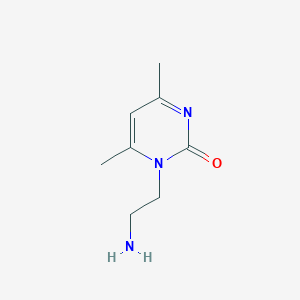

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

Overview

Description

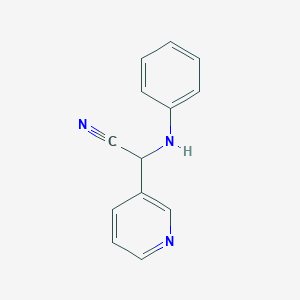

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, also referred to as 1-AEDMP, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrimidine family of heterocyclic compounds, which contain nitrogen and carbon atoms in a ring structure. 1-AEDMP has been used in a variety of research applications, including studies of enzyme inhibition, protein-ligand interactions, and cellular metabolism. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-AEDMP.

Scientific Research Applications

Tautomeric Forms and Molecular Recognition

Pyrimidine derivatives, including structures similar to 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, have been studied for their tautomeric forms and molecular recognition capabilities, which are essential for understanding the drug action of pharmaceuticals containing pyrimidine functionalities. Research indicates that these compounds can adopt different tautomeric forms, influencing their interaction with hydrogen bonding and potentially affecting their molecular recognition processes. This insight is crucial for the targeted drug action of pyrimidine-containing pharmaceuticals, as the specific tautomeric form can heavily influence the drug's efficacy through molecular recognition mechanisms involving hydrogen bonds (Rajam et al., 2017).

Structural and Spectroscopic Investigations

Pyrimidine derivatives are also the subject of structural and spectroscopic studies, including theoretical and experimental investigations on their molecular structure, vibrational frequencies, and hydrogen bonding effects. These studies are important for understanding the stability, electronic structure, and reactivity of pyrimidine compounds, which can inform their application in various scientific and industrial contexts. For example, comprehensive theoretical and experimental structural studies on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) provided insights into the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond analysis (Mansour & Ghani, 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including methods for constructing substituted pyrimidinones and pyrimidinaminides, has been explored to create compounds with potential pharmaceutical and biological activities. These synthetic routes are vital for the development of new drugs and materials based on pyrimidine structures. For instance, studies on the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives highlight innovative approaches to creating pyrimidine-based compounds with significant cytotoxic and antibacterial activities (Aggarwal et al., 2014).

Biochemical Analysis

Biochemical Properties

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-reactive cross-linking agents, which are used in the synthesis of functionalized hydrogels and radiotracers for protein labeling . These interactions are crucial for its role in biochemical processes, as they facilitate the formation of stable complexes and enhance the detection sensitivity of labeled proteins.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycoproteins and other large biological molecules can regulate different cellular processes, including protein-protein interactions and glycan profiling

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with enzymes involved in carbohydrate analysis, enhancing the detection sensitivity of glycan profiles . These interactions are critical for its function at the molecular level, as they influence the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in various in vitro and in vivo experiments. For instance, its immobilization on thiol-reactive surfaces has been shown to provide long-term stability for monitoring enzymatic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the metabolism of biogenic amines, such as serotonin . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Its interaction with these molecules affects its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

properties

IUPAC Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKKEJGBRLXUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363677 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889945-01-1 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)

![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)

![Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate](/img/structure/B1621551.png)

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)